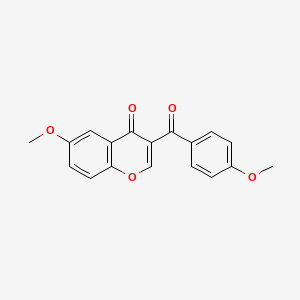

![molecular formula C17H24FN3O3 B5545935 ethyl 4-[(dimethylamino)(3-fluorophenyl)acetyl]-1-piperazinecarboxylate](/img/structure/B5545935.png)

ethyl 4-[(dimethylamino)(3-fluorophenyl)acetyl]-1-piperazinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound belongs to a class of chemicals that typically serve as intermediates in the synthesis of various pharmacologically active molecules. Its structure suggests potential activity in central nervous system disorders, given the presence of a piperazine ring, a common motif in drugs targeting the CNS.

Synthesis Analysis

Synthetic approaches to similar compounds often involve multi-step organic reactions, starting from simpler piperazine derivatives. These processes may include acylation, alkylation, and coupling reactions, utilizing reagents like carbodiimides for activating carboxylic acids, leading to the formation of the target ester compounds (Walsh et al., 1990).

Molecular Structure Analysis

The molecular structure of compounds like the one can be elucidated using techniques such as NMR (Nuclear Magnetic Resonance), X-ray crystallography, and mass spectrometry. These methods provide detailed information about the arrangement of atoms within the molecule and can confirm the presence of key structural features like the piperazine ring and fluorophenyl groups (Sanjeevarayappa et al., 2015).

Aplicaciones Científicas De Investigación

Synthetic Approaches and Chemical Properties

A study discussed the synthesis of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives, evaluated for antiallergy activity. This showcases the compound's utility in developing antiallergic agents, highlighting the chemical flexibility of piperazine derivatives in medicinal chemistry (Walsh et al., 1990).

Another research focused on the biological evaluation of newly synthesized aryl(thio)carbamoyl derivatives of 1- and 1-(2-aminoethyl)-piperazines. These compounds were assessed as potential herbicides and plant growth regulators, indicating the broad applicability of such derivatives in agriculture (Stoilkova et al., 2014).

Biological Activities and Potential Applications

Research into the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties alongside ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates explored their antimicrobial, antilipase, and antiurease activities. This underscores the compound's relevance in developing new antibiotics or treatments for enzyme-related disorders (Başoğlu et al., 2013).

A novel therapeutic approach involving dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester (SP-04) was reported for neuroprotection in Alzheimer's disease. This compound inhibits acetylcholinesterase activity and exhibits antioxidant properties, suggesting its utility in managing neurodegenerative diseases (Lecanu et al., 2010).

Mecanismo De Acción

The mechanism of action of similar compounds often involves inhibition of various biological pathways. For instance, some indole derivatives have shown inhibitory activity against influenza A . Another compound showed promising neuroprotective and anti-inflammatory properties through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Safety and Hazards

Direcciones Futuras

The future directions for the research and development of similar compounds often involve exploring their potential therapeutic applications. For instance, the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . Additionally, the synthesis of benzimidazoles and perimidines for possible use as antimalarial treatments is another promising direction .

Propiedades

IUPAC Name |

ethyl 4-[2-(dimethylamino)-2-(3-fluorophenyl)acetyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24FN3O3/c1-4-24-17(23)21-10-8-20(9-11-21)16(22)15(19(2)3)13-6-5-7-14(18)12-13/h5-7,12,15H,4,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPOCCOGGOGNRGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C(C2=CC(=CC=C2)F)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[(dimethylamino)(3-fluorophenyl)acetyl]-1-piperazinecarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-7-methylthieno[3,2-d]pyrimidine](/img/structure/B5545859.png)

![N'-[4-(dimethylamino)benzylidene]-2-(4-ethyl-1-piperazinyl)acetohydrazide](/img/structure/B5545862.png)

![6'-amino-2-methyl-3'-propyl-4,5-dihydro-2'H-spiro[furan-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B5545869.png)

![4-{[4-(dimethylamino)benzylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5545881.png)

![1-butyl-4-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5545885.png)

![N-{2-[2-(3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5545903.png)

![3-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5545917.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(1-naphthyl)propyl]-3-piperidinecarboxamide](/img/structure/B5545924.png)

![N-(1-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-pyrrolidinyl)acetamide](/img/structure/B5545934.png)

![N-[2-(aminocarbonyl)phenyl]-5-bromonicotinamide](/img/structure/B5545963.png)